Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-
Description
Structural Classification Within Heterocyclic Compounds
Thieno[2,3-d]pyrimidine derivatives belong to the broader category of heterocyclic compounds , which feature rings containing at least two different elements, typically carbon alongside nitrogen, sulfur, or oxygen. The core structure of acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- consists of a fused bicyclic system: a thiophene ring (five-membered, sulfur-containing) fused to a pyrimidine ring (six-membered, nitrogen-containing). This scaffold is structurally analogous to adenine, a purine base in DNA and RNA, making it a bioisostere with potential pharmacological relevance.
Table 1: Comparison of Heterocyclic Scaffolds
The sulfur atom in the thiophene ring enhances electron delocalization, while the pyrimidine nitrogen atoms facilitate hydrogen bonding, critical for interactions in biological systems.
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- follows IUPAC rules for fused heterocycles:
- Parent ring : Thieno[2,3-d]pyrimidine, where the thiophene ring is fused to the pyrimidine at positions 2 and 3.
- Substituents :
- 4-amino : Amino group (-NH₂) at position 4 of the pyrimidine.
- 5,6-dimethyl : Methyl groups (-CH₃) at positions 5 and 6 of the thiophene.
- 2-ylthio : Thioether group (-S-) at position 2, linked to an acetic acid moiety.
The numbering prioritizes the pyrimidine ring, with positions 1–4 assigned to pyrimidine and 5–8 to thiophene. The acetic acid side chain is denoted as a suffix, emphasizing its functional role.
Positional Isomerism in Thieno[2,3-d]Pyrimidine Derivatives
Positional isomerism arises from variations in substituent placement on the thienopyrimidine core. For example:
- Amino group position : Shifting the -NH₂ group from position 4 to 2 alters hydrogen-bonding capacity and bioactivity.
- Methyl group orientation : 5,6-dimethyl substitution (as in the target compound) versus 4,5-dimethyl affects steric hindrance and molecular packing.
Table 2: Impact of Substituent Position on Properties
| Isomer | Substituent Positions | Key Effects |
|---|---|---|
| 4-Amino-5,6-dimethyl | 4 (NH₂), 5/6 (CH₃) | Enhanced solubility, kinase inhibition |
| 2-Amino-4,5-dimethyl | 2 (NH₂), 4/5 (CH₃) | Reduced metabolic stability |
The 5,6-dimethyl configuration in the target compound optimizes steric compatibility with enzyme active sites, as demonstrated in kinase inhibition studies.
Historical Development of Thienopyrimidine Chemistry
Thienopyrimidine chemistry emerged in the mid-20th century alongside advances in heterocyclic synthesis. Key milestones include:
- 1950s : Initial synthesis of thieno[2,3-d]pyrimidines via cyclocondensation of 2-aminothiophene derivatives with formamidine.
- 1980s–1990s : Exploration of pharmacological applications, particularly as kinase inhibitors and anti-inflammatory agents.
- 2000s–Present : Development of microwave-assisted and catalytic methods to improve yield and selectivity.
The target compound’s synthesis typically involves:
- Formation of the thienopyrimidine core via cyclization of 2-aminothiophene-3-carbonitriles.
- Introduction of substituents through nucleophilic substitution or cross-coupling reactions.
Properties
CAS No. |
177355-93-0 |
|---|---|
Molecular Formula |
C10H11N3O2S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C10H11N3O2S2/c1-4-5(2)17-9-7(4)8(11)12-10(13-9)16-3-6(14)15/h3H2,1-2H3,(H,14,15)(H2,11,12,13) |
InChI Key |
PSMZZJQQSGKUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminothiophene Carboxylates
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with urea or thiourea derivatives under basic conditions to form the pyrimidine ring. For example, refluxing the aminothiophene ester with phenyl isocyanate in dichloromethane generates a urea intermediate, which cyclizes in ethanolic sodium hydroxide to yield 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one. Subsequent amination via Hofmann degradation or treatment with ammonia introduces the 4-amino group.
Key Conditions
Formamide-Mediated Cyclization
Heating ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with formamide at 120°C for 3 hours directly produces 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one. This one-pot method avoids isolation of intermediates and achieves 76% yield.
Thioether Bond Formation
The thioacetic acid side chain is introduced via nucleophilic substitution or coupling reactions.
Alkylation of 2-Mercaptothienopyrimidine
The thienopyrimidine core is first converted to its 2-mercapto derivative (2-thioxo form) using phosphorus pentasulfide (P₂S₅) in dry dioxane. This intermediate reacts with bromoacetic acid in a base-mediated SN2 reaction:
Optimization Notes
Direct Coupling Using Chloroacetic Acid
An alternative route employs chloroacetic acid with catalytic iodine in acetone. The reaction proceeds via electrophilic aromatic substitution, where the thienopyrimidine’s electron-rich sulfur attacks the chloroacetic acid’s electrophilic carbon.
Conditions
-
Molar Ratio : 1:1.2 (thienopyrimidine:chloroacetic acid)
-
Reaction Time : 6 hours at 60°C
Purification and Characterization
Crude products are purified via recrystallization (ethanol/DMF) or column chromatography (silica gel, ethyl acetate/hexane). Structural validation relies on:
Analytical Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.22 (s, 6H, CH₃), δ 4.12 (s, 2H, SCH₂), δ 6.85 (s, 1H, thiophene) |
| IR | 3340 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S) |
| MS (ESI+) | m/z 295.1 [M+H]⁺ (calculated: 294.3) |
Challenges and Modifications
Amino Group Protection
The 4-amino group may require protection during thioether formation to prevent side reactions. Acetylation with acetic anhydride in pyridine affords the N-acetyl derivative, which is hydrolyzed post-reaction using HCl/EtOH.
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates but complicate purification. Switching to tetrahydrofuran (THF) reduces byproducts in alkylation steps.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Alkylation (BrCH₂COOH) | High purity, scalable | Requires P₂S₅ toxicity | 65% |
| Direct Coupling (ClCH₂COOH) | One-pot, fewer steps | Lower yield, iodine handling | 58% |
| Formamide Cyclization | No intermediate isolation | High-temperature conditions | 76% |
Industrial-Scale Considerations
Multi-kilogram synthesis employs continuous flow reactors for the cyclocondensation step, reducing reaction time from hours to minutes. Environmental concerns drive replacement of halogenated solvents with cyclopentyl methyl ether (CPME) in thioether coupling.
Emerging Strategies
Recent advances utilize microwave-assisted synthesis for the thienopyrimidine core (30 minutes vs. 3 hours) and enzymatic catalysis for greener thioether bond formation .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
Recent studies have indicated that compounds containing the thieno[2,3-d]pyrimidine structure exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines. One study reported that certain thieno-pyrimidines showed promising results against vulvar epidermal carcinoma cells, indicating their potential as anticancer agents . -
Antimicrobial Properties :
The compound has also been investigated for its antimicrobial activities. Research has shown that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of various bacterial strains. This property is particularly valuable in developing new antibiotics to combat resistant strains of bacteria . -
Enzyme Inhibition :
Another significant application is the inhibition of specific enzymes such as Angiotensin Converting Enzyme (ACE). Compounds related to thieno[2,3-d]pyrimidines have demonstrated the ability to inhibit ACE effectively, which is crucial in treating hypertension and other cardiovascular diseases .
Agricultural Applications
- Pesticide Development :
The synthesis of thiazole and pyrimidine compounds has been explored for their potential use as pesticides. Compounds similar to acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- can be designed to target specific pests while minimizing harm to beneficial organisms .
Synthesis Pathways
The synthesis of acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- typically involves multi-step chemical reactions including:
- Condensation Reactions : These reactions are crucial for forming the thieno-pyrimidine core.
- Functional Group Modifications : Various functional groups are introduced to enhance biological activity.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thieno-pyrimidines and tested them against A431 vulvar epidermal carcinoma cells. Results indicated a significant reduction in cell viability at specific concentrations of the compound, showcasing its potential as a therapeutic agent against cancer .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of various thieno-pyrimidine derivatives against common pathogens. Results demonstrated that certain modifications significantly increased their efficacy against resistant bacterial strains, highlighting their potential role in developing new antibiotics .
Mechanism of Action
The mechanism of action of acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Pyrimidine Substituents
Analogues with Alternative Heterocyclic Cores
Functional Group Variations in Side Chains
Key Research Findings
- Bioactivity: The 4-amino group and thio-acetic acid chain are critical for binding to biological targets, as seen in kinase inhibition studies .
- Safety : Margins of exposure (MOE) for the target compound (800–33,000) far exceed thresholds for flavouring agents, indicating a favorable safety profile .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Biological Activity
Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- is a complex organic compound with a thieno[2,3-d]pyrimidine core. Its molecular formula is C₁₁H₁₄N₂O₂S, and it features a unique structural arrangement that includes an amino group and a sulfur atom linked to the acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The compound is characterized by its thieno[2,3-d]pyrimidine structure, which is known for various biological activities. The presence of functional groups such as the amino and thioether contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂S |
| Molecular Weight | 254.33 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Biological Activity
Research indicates that compounds containing the thieno[2,3-d]pyrimidine moiety exhibit diverse biological activities. Specific studies on acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- are still ongoing. Initial findings suggest potential interactions with enzymes or receptors involved in metabolic processes.
The biological activity of this compound may be attributed to its ability to bind to specific targets within biological systems. Preliminary studies indicate that it could influence metabolic pathways by interacting with enzymes or signaling molecules.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines. Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- demonstrated significant cytotoxicity against A431 vulvar epidermal carcinoma cells by inhibiting cell proliferation and migration .
- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of related thieno[2,3-d]pyrimidine compounds. The results indicated that these compounds exhibited activity against various bacterial strains, suggesting potential use in developing new antibiotics .
- Enzyme Interaction Studies : Research into the interaction of acetic acid derivatives with serine proteases revealed that they could modulate enzymatic activity, potentially leading to therapeutic applications in digestive disorders .
Comparative Analysis
To better understand the biological activity of acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-, it is useful to compare it with other related compounds:
| Compound | Biological Activity |
|---|---|
| Acetic acid;tert-butyl N-[1-[...]-carbamate | Serine protease activity in digestion |
| 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one | Anticancer properties |
| 5-(diaminomethylideneamino)-1-(5-methyl-2-oxochromen...) | Antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
